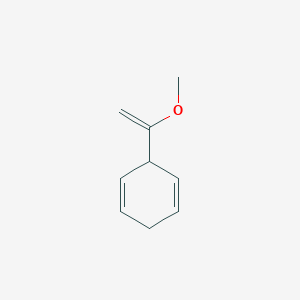

3-(1-Methoxyethenyl)cyclohexa-1,4-diene

Description

The academic and practical significance of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene can be inferred from the foundational importance of its core components: the cyclohexa-1,4-diene ring and the vinyl ether functional group. The strategic placement of these two moieties within a single molecule creates a bifunctional reagent with potential for a wide array of chemical transformations.

Cyclohexa-1,4-dienes are a class of cyclic hydrocarbons that have long been recognized as valuable intermediates in organic synthesis. wikipedia.orgstackexchange.com Their non-conjugated diene system is a key feature, often serving as a precursor to more complex molecular frameworks. The most common and historically significant method for their preparation is the Birch reduction of aromatic compounds. wikipedia.orgmasterorganicchemistry.com This reaction, which employs an alkali metal in liquid ammonia (B1221849) with a proton source, allows for the partial reduction of an aromatic ring to a 1,4-diene, a transformation that is otherwise challenging to achieve. masterorganicchemistry.com

The synthetic utility of the cyclohexa-1,4-diene core is multifaceted. It can be readily aromatized, a process driven by the thermodynamic stability of the resulting aromatic ring. wikipedia.org This property allows these dienes to act as convenient, handleable surrogates for hazardous chemicals in various transfer reactions. researchgate.net Furthermore, the double bonds within the ring can undergo a variety of addition reactions and can be isomerized to the conjugated 1,3-diene system, which is a highly reactive participant in pericyclic reactions, most notably the Diels-Alder reaction. nih.govlibretexts.org

Table 1: Selected Synthetic Routes to Cyclohexa-1,4-diene Derivatives

| Reaction Name | Substrate | Reagents | Description |

| Birch Reduction | Aromatic Compound | Na or Li, liquid NH₃, Alcohol (e.g., EtOH) | Partial reduction of an aromatic ring to afford a 1,4-diene. masterorganicchemistry.comd-nb.info |

| Diels-Alder Reaction | Diene + Alkyne | Heat or Lewis Acid | A [4+2] cycloaddition to form a cyclohexadiene ring, often requiring subsequent steps. organic-chemistry.org |

| Metal-Mediated Alkylation | Allylic Alcohol + Alkyne | Ti(Oi-Pr)₄ | A convergent cross-coupling reaction that can produce substituted 1,4-dienes. nih.gov |

Vinyl ethers, characterized by an alkoxy group attached to a carbon-carbon double bond, are highly valuable synthons in organic chemistry. academie-sciences.fr The oxygen atom's lone pairs donate electron density into the double bond, making it exceptionally electron-rich. This electronic nature is the source of their characteristic reactivity.

This heightened nucleophilicity makes vinyl ethers highly susceptible to electrophilic attack, a property exploited in a wide range of transformations. stackexchange.com They readily undergo acid-catalyzed hydrolysis to form aldehydes or ketones and can participate in various C-C bond-forming reactions. nih.gov Their electron-rich nature also makes them excellent partners in cycloaddition reactions and polymerization processes. academie-sciences.fr For instance, allyl vinyl ethers are key intermediates for Claisen rearrangements, a powerful method for forming carbon-carbon bonds. researchgate.net In modern catalysis, vinyl ethers are used in palladium-catalyzed coupling reactions, such as the Heck reaction, to generate more complex molecular structures. liv.ac.uk

Table 2: Characteristic Reactions of Vinyl Ethers

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Electrophilic Addition | H₃O⁺, Lewis Acids | Aldehydes, Ketones, Acetals | Exploits the electron-rich nature of the double bond. nih.govtandfonline.com |

| Cationic Polymerization | Protic or Lewis Acids | Poly(vinyl ether)s | Forms polymers with applications in adhesives and coatings. academie-sciences.fr |

| [4+2] Cycloaddition (Diels-Alder) | Diene | Cyclohexene (B86901) derivatives | Acts as an electron-rich dienophile. researchgate.net |

| Claisen Rearrangement | Heat (for allyl vinyl ethers) | γ,δ-Unsaturated carbonyls | A powerful sigmatropic rearrangement for C-C bond formation. researchgate.net |

| Heck Vinylation | Vinyl Halide, Pd Catalyst | Substituted Dienes | Cross-coupling reaction for building molecular complexity. liv.ac.uk |

Specific research focusing exclusively on this compound is not prominent in the existing chemical literature. This suggests that the compound is not a common synthetic target or intermediate. However, the historical development of synthetic methods for its constituent parts provides a strong foundation for understanding its potential preparation and reactivity.

The Birch reduction, discovered in the 1940s, remains the cornerstone for synthesizing the cyclohexa-1,4-diene ring system from aromatic precursors. masterorganicchemistry.com The synthesis of vinyl ethers has a similarly rich history, with early methods involving the addition of alcohols to acetylene. More contemporary methods involve transition-metal-catalyzed processes, such as the copper-mediated coupling of phenols with vinylboronic acid equivalents or palladium-catalyzed transetherification. academie-sciences.fracs.org

From a current perspective, the hypothetical molecule this compound represents an intriguing synthetic target. The convergence of the diene and vinyl ether functionalities offers the potential for intramolecular reactions, cascade sequences, and the rapid construction of polycyclic systems that would be of interest to natural product synthesis and materials science.

The academic relevance of this compound lies in its potential as a versatile building block. The synthesis of such a molecule would likely involve a multi-step sequence, for example, the Birch reduction of a substituted aromatic precursor followed by the introduction of the methoxyethenyl group.

The true synthetic scope of this compound would be realized in its subsequent transformations. The molecule contains multiple reactive sites:

The Cyclohexa-1,4-diene Ring: The two double bonds can be selectively functionalized. The ring can be isomerized to a conjugated 1,3-diene, setting the stage for Diels-Alder reactions.

The Vinyl Ether Moiety: This electron-rich double bond is a prime site for electrophilic addition and could act as a reactive dienophile in intramolecular Diels-Alder reactions with the diene portion of the molecule (after isomerization).

The interplay between these functional groups could allow for controlled, stepwise reactions or potentially for elegant cascade reactions where multiple bonds are formed in a single operation. This makes this compound a molecule of high potential academic interest for exploring new synthetic strategies and constructing complex molecular architectures.

Structure

3D Structure

Properties

CAS No. |

827615-93-0 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

3-(1-methoxyethenyl)cyclohexa-1,4-diene |

InChI |

InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h4-7,9H,1,3H2,2H3 |

InChI Key |

RTLZRRPGQNXNIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=C)C1C=CCC=C1 |

Origin of Product |

United States |

Synthetic Strategies for 3 1 Methoxyethenyl Cyclohexa 1,4 Diene

Methodologies for De Novo Synthesis

The de novo synthesis of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene can be envisioned through several routes, primarily focusing on the construction of the substituted cyclohexadiene ring system from acyclic precursors or the introduction of the 1-methoxyethenyl group onto a pre-formed cyclohexadiene scaffold.

Total Synthesis Approaches from Accessible Precursors

A plausible total synthesis could commence with the construction of a suitably functionalized cyclohexadiene ring. One potential approach involves a Diels-Alder reaction, a powerful tool for the formation of six-membered rings. wikipedia.org For instance, a diene bearing a protected hydroxyl group or a precursor to the methoxy (B1213986) group could react with a dienophile containing a vinyl equivalent. Subsequent manipulation of the functional groups would then yield the target compound.

Alternatively, a Birch reduction of a substituted aromatic precursor could provide a direct route to the cyclohexa-1,4-diene core. wikipedia.org Starting with a commercially available compound such as 3-vinylanisole, a partial reduction could theoretically yield the desired diene system, although controlling the regioselectivity of the reduction and preventing over-reduction would be significant challenges.

Another viable strategy involves the functionalization of a pre-existing cyclohexa-1,4-diene. This could be achieved through the deprotonation of cyclohexa-1,4-diene followed by quenching with a suitable electrophile that can be converted to the 1-methoxyethenyl group. For example, reaction with an acetyl equivalent followed by olefination would be a possible sequence.

A key challenge in these approaches is the selective introduction of the substituent at the 3-position of the cyclohexa-1,4-diene ring.

Regioselective and Stereoselective Control in Synthesis

Achieving regiochemical and stereochemical control is paramount in the synthesis of this compound.

In a Diels-Alder approach, the regioselectivity is governed by the electronic nature of the substituents on the diene and dienophile. wikipedia.org Careful selection of these components would be necessary to ensure the desired 1,3-substitution pattern in the resulting cyclohexene (B86901), which can then be converted to the cyclohexadiene.

For syntheses involving the functionalization of a pre-formed cyclohexadiene, directing groups could be employed to achieve regioselectivity. For instance, the presence of a coordinating group on the ring could direct a metalation-alkylation sequence to the desired position.

The synthesis of the 1-methoxyethenyl group itself can be accomplished with stereocontrol. The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, is a well-established method for the synthesis of vinyl ethers and can provide good control over the geometry of the resulting double bond. rsc.orgrsc.orgpsu.edu Similarly, the Peterson olefination offers another route to vinyl ethers with the potential for high stereoselectivity. nih.govresearchgate.netwikipedia.org By choosing the appropriate reaction conditions (acidic or basic workup), one can favor the formation of either the (E)- or (Z)-isomer of the alkene. wikipedia.org

Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies can be conceptualized for the synthesis of this compound.

A divergent synthesis , on the other hand, would start from a common intermediate that could be elaborated into a variety of target molecules, including this compound. For instance, a functionalized cyclohexene could serve as a branching point. Different reaction pathways could then be used to introduce various substituents at different positions, with one pathway leading to the desired product. This strategy is advantageous for creating a library of related compounds for screening purposes.

Catalytic Methods in the Synthesis of this compound

Catalysis can play a crucial role in enhancing the efficiency and selectivity of the proposed synthetic routes.

Transition-metal catalysis could be employed in several steps. For example, a palladium-catalyzed cross-coupling reaction could be used to attach the 1-methoxyethenyl group to a suitably functionalized cyclohexadiene precursor. Furthermore, ring-closing metathesis, catalyzed by ruthenium-based catalysts, offers a powerful method for the construction of the cyclohexadiene ring from an acyclic precursor.

Organocatalysis represents another promising avenue. Chiral organocatalysts can be used to control the stereochemistry of key bond-forming reactions. For instance, an organocatalytic Diels-Alder reaction could be employed to construct the cyclohexadiene ring with high enantioselectivity. researchgate.netnih.govmdpi.com Additionally, organocatalytic methods for the functionalization of carbonyl compounds could be applied to a cyclohexanone (B45756) precursor before the formation of the vinyl ether.

Comparison of Synthetic Efficiencies and Atom Economy

A comparison of the potential synthetic routes reveals trade-offs in terms of efficiency and sustainability.

| Synthetic Strategy | Key Reactions | Potential Advantages | Potential Disadvantages | Theoretical Atom Economy |

| Convergent (Wittig-based) | Birch Reduction, Oxidation, Wittig Reaction | High convergence, potentially high yielding final step. | Stoichiometric phosphine (B1218219) oxide byproduct in Wittig step. | Moderate |

| Convergent (Peterson-based) | Birch Reduction, Oxidation, Peterson Olefination | Stereoselective vinyl ether formation. | Use of stoichiometric organosilicon reagents. | Moderate |

| Linear (Diels-Alder) | Diels-Alder Cycloaddition, Functional Group Interconversion | Potentially high stereocontrol in the cycloaddition. | Can be a lengthy linear sequence. | High (for the cycloaddition step) |

| Catalytic (Metathesis) | Ring-Closing Metathesis | High atom economy in the ring-closing step. | Requires a specific acyclic precursor. | High |

Ultimately, the choice of the most suitable synthetic strategy would depend on a variety of factors, including the availability of starting materials, the desired scale of the synthesis, and the specific requirements for stereochemical purity.

Reactivity and Mechanistic Investigations of 3 1 Methoxyethenyl Cyclohexa 1,4 Diene

Cycloaddition Reactions of the Cyclohexa-1,4-diene Core

The cyclohexa-1,4-diene core present in 3-(1-methoxyethenyl)cyclohexa-1,4-diene is a key structural motif that suggests a predisposition for pericyclic reactions, most notably the Diels-Alder reaction. The endocyclic diene system is held in a conformationally favorable s-cis-like arrangement, which is a prerequisite for a concerted [4+2] cycloaddition. The presence of the 1-methoxyethenyl substituent is anticipated to significantly influence the diene's electronic properties and, consequently, its reactivity and selectivity in such transformations.

Diels-Alder Reactions with this compound as a Diene Component

As a diene in a Diels-Alder reaction, this compound would react with a dienophile to form a bicyclic adduct. The methoxy (B1213986) group on the ethenyl substituent is an electron-donating group, which would increase the electron density of the diene system, thereby enhancing its reactivity towards electron-poor dienophiles in a normal-electron-demand Diels-Alder reaction.

In an intermolecular Diels-Alder reaction, this compound would react with an external dienophile. The regiochemical outcome of this reaction would be governed by the electronic effects of the substituents on both the diene and the dienophile. For instance, in a reaction with an unsymmetrical dienophile like methyl acrylate, two regioisomeric products could be formed. The directing effect of the 1-methoxyethenyl group would need to be experimentally determined.

Table 1: Hypothetical Intermolecular Diels-Alder Reactions of this compound

| Dienophile | Predicted Major Regioisomer |

| Maleic anhydride | endo-adduct |

| Methyl acrylate | "ortho" or "meta" adduct |

| Acrolein | "ortho" or "meta" adduct |

Note: The terms "ortho" and "meta" are used colloquially to describe the relative positions of the substituents on the newly formed six-membered ring.

For an intramolecular Diels-Alder reaction to occur, the dienophile would need to be tethered to the cyclohexa-1,4-diene core. The feasibility and outcome of such a reaction would be highly dependent on the length and nature of the tether connecting the diene and dienophile moieties. A sufficiently long and flexible tether would be required to allow the reacting partners to adopt the necessary transition state geometry. The product of an intramolecular Diels-Alder reaction would be a complex polycyclic system.

The chemo-, regio-, and stereoselectivity of Diels-Alder reactions involving this compound would be critical aspects of its reactivity profile.

Chemoselectivity: In cases where the dienophile contains multiple reactive sites, the diene would be expected to react preferentially at the most electron-deficient π-system.

Regioselectivity: As mentioned, the regioselectivity would be influenced by the electronic and steric effects of the substituents. The interaction of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) would dictate the preferred orientation of the reactants.

Stereoselectivity: Diels-Alder reactions are known for their high stereospecificity. The reaction is a syn addition, meaning the stereochemistry of the dienophile is retained in the product. Furthermore, with a cyclic diene, the formation of endo and exo diastereomers is possible. The endo product is often the kinetically favored product due to secondary orbital interactions.

The Diels-Alder reaction is a reversible process, and its outcome can be influenced by reaction conditions.

Kinetic Control: At lower temperatures, the reaction is under kinetic control, and the major product is the one that is formed fastest, which is typically the endo adduct due to a lower activation energy.

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and the system can reach equilibrium. Under these conditions, the most stable product, often the exo adduct, will be the major component of the product mixture.

A detailed kinetic and thermodynamic study would involve determining the rate constants and activation parameters for the forward and reverse reactions, as well as the equilibrium constant at various temperatures.

Other Pericyclic Reactions (e.g., [2+2], [3+2] Cycloadditions)

While the Diels-Alder reaction is the most probable pericyclic reaction for a 1,3-diene system, other cycloadditions could potentially occur under specific conditions.

[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions are a possibility. Under photochemical conditions, an electron from the HOMO can be excited to the LUMO, leading to a different set of orbital symmetry rules that allow for a concerted [2+2] cycloaddition.

[3+2] Cycloadditions: 1,3-Dipolar cycloadditions, a type of [3+2] cycloaddition, could occur if the 1-methoxyethenyl group or the diene system were to react with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide. This would lead to the formation of a five-membered heterocyclic ring.

Further experimental and computational studies are necessary to fully elucidate the rich and complex reactivity of this compound.

Transformations Involving the 1-Methoxyethenyl Moiety

The 1-methoxyethenyl group, an enol ether, is a focal point of the molecule's reactivity due to its electron-rich double bond. This moiety readily participates in reactions with both electrophiles and nucleophiles and can be cleaved or functionalized under specific conditions.

Electrophilic Additions and Substitutions

The carbon-carbon double bond of the enol ether is highly susceptible to attack by electrophiles. In the presence of protic acids or other electrophilic reagents, addition reactions are initiated by the protonation or attack at the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate can then be trapped by a nucleophile.

For instance, the reaction with hydrogen halides (HX) is expected to proceed via Markovnikov addition, with the hydrogen adding to the terminal carbon of the double bond and the halide attacking the more substituted carbon, which is stabilized by the adjacent methoxy group.

Table 1: Predicted Products of Electrophilic Addition to the 1-Methoxyethenyl Moiety

| Electrophile (E-Nu) | Intermediate | Predicted Product |

| H-Br | Oxocarbenium ion | 3-(1-Bromo-1-methoxyethyl)cyclohexa-1,4-diene |

| H₃O⁺ (acidic water) | Oxocarbenium ion | 3-Acetylcyclohexa-1,4-diene (after hydrolysis) |

The regioselectivity of these additions is governed by the formation of the most stable carbocationic intermediate. The positive charge on the carbon adjacent to the oxygen atom is significantly stabilized by resonance, making this pathway highly favorable.

Nucleophilic Additions and Conjugate Additions

While the enol ether itself is electron-rich and thus not a typical substrate for direct nucleophilic attack, its reactivity can be altered by the presence of activating groups or through conjugate addition pathways if the cyclohexadiene ring is appropriately functionalized. In the absence of such activation, direct nucleophilic addition to the 1-methoxyethenyl moiety is generally not observed.

Cleavage and Functionalization of the Enol Ether

The enol ether linkage is sensitive to acidic conditions, leading to its cleavage. Acid-catalyzed hydrolysis of the 1-methoxyethenyl group results in the formation of a ketone, specifically 3-acetylcyclohexa-1,4-diene, and methanol (B129727). This reaction proceeds through the formation of a hemiacetal intermediate which is unstable and readily eliminates methanol to give the ketone.

This hydrolytic cleavage is a common and useful transformation for enol ethers, effectively serving as a masked ketone functionality. The reaction is typically carried out in the presence of a dilute aqueous acid.

Aromatization Pathways and Related Rearrangements

The cyclohexa-1,4-diene ring possesses a driving force to aromatize, given the thermodynamic stability of the resulting benzene (B151609) ring. This transformation can be achieved through various chemical methods, typically involving oxidation or elimination reactions that lead to the formation of two new double bonds within the ring.

For this compound, aromatization would lead to the formation of 1-methoxy-3-vinylbenzene. This process requires the removal of two hydrogen atoms from the cyclohexadiene ring. This can be accomplished using a variety of oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂). acs.org The reaction proceeds via a stepwise or concerted mechanism involving hydride abstraction or single-electron transfer.

Under certain conditions, rearrangements can compete with or precede aromatization. For example, acid-catalyzed isomerization of the double bonds within the cyclohexadiene ring could lead to a conjugated diene system, which might then undergo different aromatization pathways or other reactions.

Oxidation and Reduction Chemistry of this compound

The double bonds in both the cyclohexadiene ring and the 1-methoxyethenyl substituent are susceptible to both oxidation and reduction.

Oxidation:

The double bonds can be oxidized using various reagents. Epoxidation with peroxy acids (e.g., m-CPBA) would likely occur preferentially at the more electron-rich enol ether double bond. Ozonolysis would cleave the double bonds, leading to the formation of carbonyl compounds. For the enol ether, ozonolysis followed by a reductive workup would yield formaldehyde (B43269) and 3-acetylcyclohexa-1,4-diene.

Reduction:

Catalytic hydrogenation using reagents like hydrogen gas with a palladium, platinum, or nickel catalyst would reduce the double bonds. The conditions can be controlled to achieve selective reduction. Milder conditions might selectively reduce the less hindered double bond in the cyclohexadiene ring or the enol ether double bond, while more forcing conditions would lead to the complete saturation of all double bonds, yielding 3-(1-methoxyethyl)cyclohexane.

Radical Reactions and Radical Initiated Processes

The allylic positions of the cyclohexadiene ring and the double bond of the enol ether can participate in radical reactions. In the presence of radical initiators, such as azobisisobutyronitrile (AIBN), and a source of radicals, various transformations can occur. For instance, radical addition to the double bonds is a possibility.

Simple vinylic ethers are known to participate in radical cyclization reactions. acs.org While intermolecular radical additions are possible, intramolecular reactions would require a suitable tether. The presence of multiple reactive sites in this compound could lead to complex product mixtures in radical reactions unless specific directing groups or reaction conditions are employed to control the regioselectivity and stereoselectivity of the process.

Theoretical and Computational Chemistry Studies of 3 1 Methoxyethenyl Cyclohexa 1,4 Diene

Electronic Structure Analysis and Molecular Orbitals

Molecular orbital (MO) theory is a cornerstone of electronic structure analysis. reddit.com For 3-(1-methoxyethenyl)cyclohexa-1,4-diene, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity in many chemical reactions, including cycloadditions. chegg.com Based on studies of similar dienes, the HOMO is expected to be a π-orbital with significant contributions from the double bonds of the cyclohexadiene ring and the methoxyethenyl group. The LUMO is anticipated to be a π*-antibonding orbital. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and reactivity. researchgate.netyoutube.com

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Energy (eV) | Character | Nodal Planes |

| LUMO+1 | > 1.0 | π | >2 |

| LUMO | ~ 1.0 | π | 2 |

| HOMO | ~ -8.5 | π | 1 |

| HOMO-1 | < -8.5 | π | 0 |

This table is illustrative and based on general principles and data for related compounds. The presence of the methoxyethenyl substituent would be expected to raise the energy of the HOMO and lower the energy of the LUMO compared to an unsubstituted cyclohexadiene, thereby reducing the HOMO-LUMO gap and potentially increasing reactivity.

Conformational Landscapes and Energetics

The three-dimensional structure of this compound is not rigid. The cyclohexadiene ring can adopt different conformations, and there is rotational freedom around the single bond connecting the ring to the methoxyethenyl substituent. Computational methods are well-suited to exploring these conformational landscapes and determining the relative energies of different conformers. nih.govyoutube.com

The cyclohexa-1,4-diene ring is known to exist in a boat-like conformation. rsc.orgacs.org For this compound, the methoxyethenyl substituent can be in either a pseudo-axial or pseudo-equatorial position. Furthermore, rotation around the C-C single bond connecting the substituent to the ring and the C-O bond of the methoxy (B1213986) group leads to additional conformers.

Density functional theory (DFT) and ab initio molecular orbital theory can be used to calculate the geometries and relative energies of these conformers. nih.gov These calculations can help identify the most stable conformer(s) and the energy barriers for interconversion between them.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Substituent Position | Relative Energy (kcal/mol) |

| 1 | Pseudo-equatorial | 0.00 |

| 2 | Pseudo-axial | ~ 1.5 - 2.5 |

| 3 | Rotamer of 1 | ~ 0.5 - 1.0 |

| 4 | Rotamer of 2 | ~ 2.0 - 3.0 |

This table is illustrative and based on conformational studies of substituted cyclohexanes and cyclohexadienes. The pseudo-equatorial position is generally favored for substituents on a six-membered ring to minimize steric interactions. youtube.com

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, a key class of reactions would be cycloadditions, where the diene system of the cyclohexadiene ring participates.

Cycloaddition reactions, such as the Diels-Alder reaction, can proceed through either a concerted or a stepwise mechanism. mdpi.com In a concerted mechanism, both new sigma bonds are formed in a single transition state. In a stepwise mechanism, one bond is formed first, leading to an intermediate which then cyclizes to form the product. pku.edu.cn

Computational studies on the Diels-Alder reactions of various dienes have shown that the mechanism can be influenced by the nature of the reactants and the reaction conditions. rsc.orgacs.org DFT calculations can be used to locate the transition states for both concerted and stepwise pathways and to determine which pathway is energetically more favorable. For many Diels-Alder reactions, a concerted, though often asynchronous, mechanism is found to be preferred. mdpi.com

The activation energy (ΔE‡) of a reaction is the energy difference between the reactants and the transition state, and it determines the reaction rate. Computational methods can provide accurate estimates of activation energies. acs.org By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed.

For a hypothetical Diels-Alder reaction of this compound with a dienophile like maleic anhydride, computational studies would be expected to reveal a relatively low activation barrier due to the electron-rich nature of the diene.

Table 3: Hypothetical Activation Energies for a Diels-Alder Reaction

| Reaction Pathway | Transition State | ΔE‡ (kcal/mol) | Reaction Energy (kcal/mol) |

| Concerted (Endo) | TS_endo | ~ 15 - 20 | ~ -25 to -30 |

| Concerted (Exo) | TS_exo | ~ 17 - 22 | ~ -24 to -29 |

This table is illustrative, with values based on DFT studies of similar Diels-Alder reactions. The endo product is often kinetically and thermodynamically favored in Diels-Alder reactions. longdom.org

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry can not only elucidate reaction mechanisms but also predict the outcome of chemical reactions, including reactivity, regioselectivity, and stereoselectivity.

The reactivity of this compound in cycloaddition reactions can be rationalized using Frontier Molecular Orbital (FMO) theory. longdom.orgyoutube.com The interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa) is key. A smaller HOMO-LUMO gap between the reactants generally leads to a lower activation energy and a faster reaction.

Regioselectivity arises when an unsymmetrical diene reacts with an unsymmetrical dienophile, leading to the formation of different constitutional isomers. The preferred regioisomer can often be predicted by examining the coefficients of the atomic orbitals in the HOMO and LUMO of the reactants. youtube.com The reaction is favored when the atoms with the largest orbital coefficients on the HOMO of one reactant and the LUMO of the other reactant align. mdpi.com

Stereoselectivity, such as the preference for the endo or exo product in a Diels-Alder reaction, can be explained by secondary orbital interactions and steric effects in the transition state. longdom.orgnih.gov Computational modeling of the transition state geometries and energies can accurately predict the major stereoisomer.

Table 4: Hypothetical Prediction of Regioselectivity in a Cycloaddition Reaction

| Reactant | Atom | HOMO Coefficient | LUMO Coefficient | Predicted Major Regioisomer |

| Diene | C1 | 0.45 | -0.35 | Ortho/Para-like |

| C4 | 0.38 | 0.29 | ||

| Dienophile | Cα | -0.52 | 0.48 | |

| Cβ | 0.41 | -0.55 |

This table is illustrative. The larger coefficients on the terminal carbons of the diene and dienophile would be expected to overlap in the transition state, leading to the major regioisomer. youtube.com

Influence of Solvation Models and Basis Sets on Computational Outcomes

The accuracy of computational predictions is highly dependent on the theoretical methods employed, including the choice of basis set and the treatment of solvent effects.

Basis sets are sets of mathematical functions used to describe the atomic orbitals. Larger basis sets generally provide more accurate results but at a higher computational cost. researchgate.net For calculations of reaction barrier heights and thermochemistry, basis sets that include polarization and diffuse functions, such as the Pople-style 6-31+G(d,p) or the Dunning-style aug-cc-pVTZ, are often necessary to achieve reliable results. chemrxiv.orgacs.org

Reactions are typically carried out in a solvent, and the solvent can have a significant effect on reaction rates and selectivities. researchgate.netresearchgate.net Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used to account for the bulk effects of the solvent without explicitly modeling individual solvent molecules. wikipedia.org These models can significantly improve the accuracy of calculated activation energies and reaction energies, especially for reactions involving polar or charged species. mdpi.com

Table 5: Illustrative Impact of Computational Method on a Calculated Activation Energy

| Level of Theory | Basis Set | Solvation Model | Calculated ΔE‡ (kcal/mol) |

| B3LYP | 6-31G(d) | Gas Phase | 22.5 |

| B3LYP | 6-31+G(d,p) | Gas Phase | 20.1 |

| M06-2X | 6-31+G(d,p) | Gas Phase | 18.5 |

| M06-2X | aug-cc-pVTZ | Gas Phase | 17.8 |

| M06-2X | aug-cc-pVTZ | SMD (Toluene) | 17.2 |

This table is illustrative and demonstrates general trends observed in computational studies. Higher levels of theory and the inclusion of solvation effects typically lead to more accurate predictions. chemrxiv.orgrsc.org

In-depth Analysis Reveals Scant Data on the Synthetic Applications of this compound

The synthesis of the cyclohexa-1,4-diene scaffold is commonly achieved through the Birch reduction of aromatic compounds. pearson.comwikipedia.orgadichemistry.com For instance, the reduction of anisole (methoxybenzene) derivatives using an alkali metal in liquid ammonia (B1221849) with an alcohol as a proton source yields 1,4-cyclohexadienes. pearson.comstackexchange.com This classical reaction provides a straightforward entry to the core structure of the target molecule.

Cyclohexadiene derivatives are well-established as versatile building blocks in organic synthesis, most notably as dienes in Diels-Alder reactions. youtube.comnih.govyoutube.com This [4+2] cycloaddition is a powerful tool for the construction of six-membered rings, which are prevalent in a vast array of natural products and bioactive molecules. The reactivity and regioselectivity of the Diels-Alder reaction are influenced by the electronic nature of the substituents on both the diene and the dienophile.

However, the specific influence of the 3-(1-methoxyethenyl) substituent on the reactivity and synthetic applications of the cyclohexa-1,4-diene ring system has not been extensively documented. Without specific research on this compound, a detailed discussion of its role as a versatile synthetic building block, its application in the total synthesis of natural products, the development of novel methodologies, specific derivatization strategies, or its use in retrosynthetic analysis is not possible.

Further research and publication in the field of synthetic organic chemistry are required to elucidate the potential of this compound as a valuable tool for the synthesis of complex molecules. At present, the absence of specific data prevents a thorough and scientifically accurate discussion as outlined in the requested article structure.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 1 Methoxyethenyl Cyclohexa 1,4 Diene and Its Derivatives

Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. For 3-(1-Methoxyethenyl)cyclohexa-1,4-diene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments is essential for complete structural and stereochemical assignment.

¹H NMR provides information on the electronic environment and connectivity of protons. The chemical shifts of the vinylic protons on the cyclohexadiene ring and the methoxyethenyl group would be distinct. The coupling constants (J-values) between adjacent protons are critical for determining dihedral angles and thus the conformation of the ring. Two-dimensional techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity within the cyclohexadiene ring.

For stereochemical assignment, the Nuclear Overhauser Effect (NOE) is paramount. An NOE is observed between protons that are close in space, regardless of whether they are connected through bonds. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on a derivative of this compound could reveal correlations between the methoxy (B1213986) protons and specific protons on the cyclohexadiene ring, thereby establishing their relative orientation and defining the stereochemistry at the C3 position.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Vinylic CH (ring) | ¹H | 5.5 - 6.0 | Resonances for the four olefinic protons of the diene system. |

| Vinylic CH₂ (side chain) | ¹H | 4.0 - 4.5 | Two distinct signals for the terminal alkene protons. |

| Allylic CH₂ (ring) | ¹H | 2.5 - 3.0 | Protons adjacent to the diene system. |

| Allylic CH (ring) | ¹H | 3.0 - 3.5 | Proton at the point of substitution. |

| Methoxy OCH₃ | ¹H | 3.5 - 3.8 | Singlet corresponding to the three methoxy protons. |

| Vinylic C (ring) | ¹³C | 120 - 135 | Four signals for the sp² carbons in the ring. |

| Quaternary C (side chain) | ¹³C | 155 - 165 | The carbon atom bonded to the methoxy group. |

| Vinylic CH₂ (side chain) | ¹³C | 85 - 95 | The terminal sp² carbon of the enol ether. |

| Allylic C (ring) | ¹³C | 30 - 40 | The sp³ carbons of the cyclohexadiene ring. |

| Methoxy OCH₃ | ¹³C | 55 - 60 | The carbon of the methoxy group. |

Note: These are generalized, expected values. Actual chemical shifts depend on the specific solvent and molecular conformation.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound (C₉H₁₂O), the theoretical exact mass can be calculated and compared against the experimental value. A match within a few parts per million (ppm) confirms the molecular formula.

In addition to molecular formula confirmation, mass spectrometry provides structural information through fragmentation analysis. Using an ionization technique like electron ionization (EI), the molecule is fragmented in a reproducible manner. The resulting fragmentation pattern is a fingerprint that can help identify the compound. For this compound, characteristic fragmentation pathways could include:

Loss of a methoxy radical (•OCH₃): Leading to a fragment ion at [M-31]⁺.

Retro-Diels-Alder reaction: A characteristic fragmentation of cyclohexene-type structures, which could lead to the expulsion of a neutral molecule like ethene, resulting in a distinct fragment ion.

Loss of the entire side chain: Cleavage of the bond connecting the side chain to the ring.

Table 2: Plausible HRMS Fragmentation Data for this compound (C₉H₁₂O)

| Ion Formula | Description | Calculated m/z |

|---|---|---|

| [C₉H₁₂O]⁺• | Molecular Ion | 136.0888 |

| [C₈H₉O]⁺ | Loss of a methyl radical (•CH₃) | 121.0653 |

| [C₈H₉]⁺ | Loss of a methoxy radical (•OCH₃) | 105.0704 |

| [C₇H₈]⁺• | Retro-Diels-Alder fragmentation (loss of C₂H₄O) | 92.0626 |

Note: This data is theoretical and represents potential fragmentation pathways.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=C bonds of the diene and the enol ether, the C-O single bond of the ether, and the various types of C-H bonds (vinylic and allylic). Raman spectroscopy, which is particularly sensitive to symmetric vibrations of non-polar bonds, would be highly effective for observing the C=C stretching vibrations. The combination of both IR and Raman provides a more complete picture of the molecule's vibrational modes.

Table 3: Key Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C-H Stretch | Vinylic (=C-H) | 3100 - 3010 | IR, Raman |

| C-H Stretch | Allylic (sp³ C-H) | 3000 - 2850 | IR, Raman |

| C=C Stretch | Diene & Enol Ether | 1680 - 1600 | IR, Raman (strong) |

| C-O Stretch | Ether (C-O-C) | 1260 - 1000 | IR (strong) |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

While this compound itself is achiral, many of its derivatives can be chiral. For these chiral molecules, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining the absolute configuration of stereocenters. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.

The chromophores in this system—the diene and the enol ether—give rise to electronic transitions (e.g., π → π*) that are CD-active. The resulting CD spectrum, which plots differential absorption versus wavelength, provides a unique fingerprint of the molecule's stereochemistry. The sign and intensity of the observed Cotton effects can be correlated with the absolute configuration by comparing the experimental spectrum to spectra predicted from quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT).

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for molecular structure determination, providing an unambiguous three-dimensional model of a compound in the solid state. This technique is applicable if a high-quality single crystal of the substance can be grown. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which the precise positions of all atoms can be determined.

The resulting crystal structure would provide definitive data on bond lengths, bond angles, and torsional angles. It would reveal the exact conformation of the cyclohexadiene ring (e.g., planar, boat, twist-boat) in the solid state. For a chiral derivative, an X-ray crystallographic analysis can determine the absolute configuration without ambiguity, often by referencing the known configuration of the starting materials or by using anomalous dispersion effects if a sufficiently heavy atom is present. This provides an absolute structural proof that can be used to calibrate and validate data obtained from other spectroscopic methods.

Future Directions and Emerging Research Paradigms for 3 1 Methoxyethenyl Cyclohexa 1,4 Diene Chemistry

Exploration of Sustainable and Green Synthetic Routes

The advancement of green chemistry principles is critical for modern organic synthesis. Future research on 3-(1-methoxyethenyl)cyclohexa-1,4-diene will likely focus on developing synthetic routes that are more environmentally benign, efficient, and safer than traditional methods.

Detailed Research Findings: Conventional syntheses of cyclohexadiene cores often rely on dissolving metal reductions like the Birch reduction, which involves cryogenic liquid ammonia (B1221849) and alkali metals, posing significant environmental and safety challenges. Future strategies will aim to replace such harsh conditions.

Green Reagents and Catalysts: The use of hazardous reagents can be minimized by employing greener alternatives. For instance, dimethyl carbonate (DMC) is an environmentally friendly methylating agent that could be used in place of more toxic traditional reagents for forming the methoxy (B1213986) group. nih.gov Furthermore, phase-transfer catalysts can enhance reaction efficiency in multiphase systems, reducing the need for harsh conditions and large volumes of organic solvents. nih.gov

Electrosynthesis and Photocatalysis: Electrosynthesis offers a powerful alternative to reagent-based redox reactions, using electricity to drive chemical transformations. This could be applied to mimic Birch-type reductions under ambient conditions. Similarly, visible-light photocatalysis, often employing metal-free organic dyes, can enable transformations under mild conditions, reducing energy consumption and waste. rsc.org Research into visible light-driven reactions on silyl (B83357) enol ethers via electron donor-acceptor (EDA) complexes highlights a pathway that avoids transition-metal catalysts entirely. rsc.org

| Green Strategy | Potential Application to this compound Synthesis | Key Advantages |

| Renewable Feedstocks | Synthesis of the cyclohexadiene core from plant oils via metathesis. google.comnih.gov | Reduces reliance on petrochemicals; utilizes bio-based resources. |

| Green Reagents | Use of dimethyl carbonate (DMC) for methylation steps. nih.gov | Low toxicity; biodegradable by-products. |

| Catalytic Isomerization | Cobalt- or ruthenium-catalyzed isomerization of allyl ethers to form the enol ether moiety. organic-chemistry.org | High atom economy; reduces stoichiometric waste. |

| Photocatalysis | Metal-free, visible-light-mediated functionalization reactions. rsc.org | Mild reaction conditions; low energy consumption; avoids heavy metal waste. |

Development of Asymmetric Catalytic Processes for Enhanced Enantioselectivity

The 3-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer is a crucial area of future research, as enantiomeric purity is often vital in pharmaceuticals and advanced materials.

Detailed Research Findings: Asymmetric catalysis offers the most efficient route to enantiomerically enriched molecules. This can be achieved through transition-metal catalysis, organocatalysis, or biocatalysis.

Organocatalysis: Chiral amines, such as proline and its derivatives (e.g., Jørgensen-Hayashi catalysts), have been successfully used in the asymmetric synthesis of substituted cyclohexa-1,3-dienals via [4+2] cycloadditions. nih.govnih.gov This strategy could be adapted to construct a chiral cyclohexadiene precursor to the target molecule with high enantioselectivity. nih.gov

Transition-Metal Catalysis: Palladium-catalyzed asymmetric alkylation of enol ethers is a well-established method for creating stereocenters. caltech.edu A strategy could be envisioned where a prochiral cyclohexadienone precursor is converted to its silyl enol ether and then subjected to an enantioselective alkylation or related transformation. caltech.edunih.gov Furthermore, molybdenum-based chiral catalysts have proven effective in asymmetric ring-closing metathesis (ARCM) to produce chiral cyclic enol ethers with high enantiomeric excess (ee). nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Ene-reductases have been employed for the asymmetric desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones, generating chiral cyclohexenones with excellent enantioselectivity (up to >99% ee). nih.gov Such a chiral ketone could serve as a key intermediate, readily converted to the target enol ether.

| Catalytic Approach | Catalyst/System Example | Potential Application | Reported Enantioselectivity |

| Organocatalysis | Jørgensen-Hayashi catalyst | Asymmetric synthesis of a chiral cyclohexadienal precursor. nih.gov | Moderate to high diastereoselectivity and enantioselectivity. nih.gov |

| Transition-Metal Catalysis | Palladium/(S)-t-Bu-Phosphinooxazoline | Asymmetric alkylation of a dioxanone enol ether precursor. caltech.edu | Up to 92% ee. caltech.edu |

| Transition-Metal Catalysis | Chiral Molybdenum Alkylidene | Asymmetric Ring-Closing Metathesis (ARCM) of a diene precursor. nih.gov | Up to 94% ee. nih.gov |

| Biocatalysis | Ene-reductase OPR3 or YqjM | Desymmetrization of a prochiral cyclohexadienone precursor. nih.gov | Up to >99% ee. nih.gov |

Integration into Flow Chemistry Systems and Automation

Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, precise process control, and straightforward scalability. scielo.brseqens.com Integrating the synthesis of this compound into automated flow systems is a key future direction.

Detailed Research Findings: The modular nature of flow chemistry allows for the "telescoping" of multiple reaction steps without intermediate purification, dramatically increasing efficiency. scielo.brresearchgate.net

Enhanced Safety and Control: Reactions that are hazardous in batch, such as those involving highly reactive intermediates or exothermic processes, can be managed safely in the small volumes of a flow reactor. seqens.com This would be particularly advantageous for reactions involving organometallics or potentially unstable diene intermediates. The superior heat and mass transfer in flow systems allows for precise temperature control, which can improve selectivity and yield.

Automation and Optimization: Automated flow platforms enable high-throughput experimentation for rapid reaction optimization. nih.govresearchgate.net Parameters such as temperature, residence time, and reagent stoichiometry can be varied systematically to quickly identify the optimal conditions for synthesizing the target compound. nih.gov Recent developments include automated platforms capable of both linear and convergent syntheses without manual reconfiguration. nih.gov

Scalability: Scaling up a reaction in a flow system is often as simple as running the system for a longer period or by "numbering-up" (running multiple reactors in parallel). scielo.br This avoids the challenges associated with scaling up batch reactors, where heat transfer and mixing issues can become problematic. This makes flow chemistry ideal for producing quantities of the compound as needed, from milligram-scale for research to kilogram-scale for potential applications. seqens.com

Potential in Advanced Materials Chemistry (e.g., polymer precursors, supramolecular assemblies)

The dual functionality of this compound—a polymerizable diene and a reactive enol ether—makes it a highly attractive building block for advanced materials.

Detailed Research Findings:

Polymer Precursors: Cyclohexadiene monomers are valuable precursors for conjugated polymers. For example, they have been used to prepare poly(arylenevinylene) derivatives, which exhibit interesting electroluminescent properties for applications in photo-emitting diodes. dtic.mildtic.mil The target compound could be polymerized directly, or functionalized further, to create novel polymers with tailored electronic and optical properties. Bio-derived polycarbonates based on cyclohexadiene have also been synthesized and show promise for coating applications. rsc.org The enol ether group can also participate in polymerization, suggesting that the target molecule could act as a monomer or a cross-linking agent to form complex polymer networks. wikipedia.orgalfa-chemistry.com

Supramolecular Assemblies: Supramolecular chemistry involves the self-assembly of molecules into ordered structures through noncovalent interactions like hydrogen bonding or π–π stacking. nih.govnih.gov By attaching appropriate functional groups (e.g., amides, carboxylic acids), the this compound scaffold could be engineered into a monomer for supramolecular polymerization. rsc.org The resulting materials could form well-defined nanostructures like fibers or tubes, with applications in sensing, catalysis, or biomaterials. researchgate.net The precise control over assembly conditions can steer the formation of distinct morphologies from a single monomer. nih.govnih.gov

Bio-inspired Transformations and Biomimetic Synthesis Leveraging the Compound's Reactivity

Biomimetic synthesis seeks to emulate nature's elegant and efficient strategies for constructing complex molecules. The structural motifs within this compound are found in numerous natural products, suggesting its utility in bio-inspired synthetic routes.

Detailed Research Findings:

Mimicking Biosynthetic Pathways: Nature frequently uses cascade reactions to build molecular complexity in a single step. The cyclohexadiene core is a common feature in natural products, and its formation can be a key step in a biomimetic synthesis. nih.gov The enol ether functionality is analogous to biological enolates like phosphoenolpyruvate, a key intermediate in metabolism. wikipedia.org This suggests the compound could be used in bio-inspired aldol (B89426) or Claisen-type rearrangements to build more complex carbon skeletons.

Enzymatic Transformations: The use of isolated enzymes or whole-cell systems could enable highly selective transformations on the diene or enol ether moieties. For instance, oxidoreductases could perform stereoselective oxidations or reductions on the scaffold. This approach aligns with green chemistry principles by operating under mild, aqueous conditions.

Diels-Alder and Cycloaddition Cascades: The diene system can participate in Diels-Alder reactions, a powerful tool for ring formation. A biomimetic strategy could involve an intramolecular Diels-Alder reaction of a suitably functionalized derivative of the target compound to rapidly construct a complex polycyclic system, mimicking the biosynthesis of many terpenoid and alkaloid natural products. The reactivity of electron-deficient 1,2-cyclohexadienes in hetero-Diels-Alder reactions further highlights the potential for novel cycloaddition pathways. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.